molecular formula C16H16O2 B12449192 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one CAS No. 887574-79-0

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one

Katalognummer: B12449192
CAS-Nummer: 887574-79-0
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: DANPTARLXLRDQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenol with 4-bromophenyl ethanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Differing in the substitution pattern on the phenyl ring, which may lead to variations in chemical reactivity and biological activity.

    1-[4-(4-Methylphenoxy)phenyl]ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Eigenschaften

CAS-Nummer

887574-79-0

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

1-[4-(3-ethylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-3-13-5-4-6-16(11-13)18-15-9-7-14(8-10-15)12(2)17/h4-11H,3H2,1-2H3

InChI-Schlüssel

DANPTARLXLRDQD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.